![molecular formula C17H17NO3 B4112811 2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
2-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
2-[(2-phenylbutanoyl)amino]benzoic acid, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it an important subject of study for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-[(2-phenylbutanoyl)amino]benzoic acid involves the inhibition of 2-[(2-phenylbutanoyl)amino]benzoic acid. 2-[(2-phenylbutanoyl)amino]benzoic acid is a protein that is involved in the transport of fatty acids within cells. By inhibiting 2-[(2-phenylbutanoyl)amino]benzoic acid, 2-[(2-phenylbutanoyl)amino]benzoic acid reduces the uptake and storage of fatty acids in adipose tissue and liver. This, in turn, leads to a reduction in lipid accumulation and improved insulin sensitivity.
Biochemical and Physiological Effects
2-[(2-phenylbutanoyl)amino]benzoic acid has been found to have a range of biochemical and physiological effects. In addition to its effects on lipid metabolism and insulin sensitivity, this compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments is its specificity for 2-[(2-phenylbutanoyl)amino]benzoic acid. This compound has been shown to have minimal effects on other proteins and enzymes, making it a useful tool for studying the role of 2-[(2-phenylbutanoyl)amino]benzoic acid in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(2-phenylbutanoyl)amino]benzoic acid. One area of interest is the development of more effective and efficient synthesis methods for this compound. Another area of research is the exploration of its potential therapeutic applications in the treatment of other metabolic disorders such as fatty liver disease and cardiovascular disease. Additionally, further studies are needed to better understand the mechanism of action of 2-[(2-phenylbutanoyl)amino]benzoic acid and its effects on other biological processes.
Scientific Research Applications
2-[(2-phenylbutanoyl)amino]benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has been found to inhibit the activity of 2-[(2-phenylbutanoyl)amino]benzoic acid, a protein that is involved in the regulation of lipid metabolism. By inhibiting 2-[(2-phenylbutanoyl)amino]benzoic acid, 2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to reduce lipid accumulation and improve insulin sensitivity in animal models.
properties
IUPAC Name |
2-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17(20)21/h3-11,13H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWXAXAJRWROND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenylbutanoyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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